Ammonium isononyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium isononyl hydrogen phosphate is a chemical compound that belongs to the class of ammonium phosphates. It is characterized by the presence of an ammonium ion (NH4+), an isononyl group, and a hydrogen phosphate ion (H2PO4-). This compound is known for its applications in various fields, including agriculture, industry, and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium isononyl hydrogen phosphate typically involves the reaction between isononyl alcohol and phosphoric acid, followed by neutralization with ammonium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields. The reaction is monitored using advanced analytical techniques to ensure product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium isononyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The isononyl group can be substituted with other alkyl or aryl groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, substituted ammonium compounds, and other phosphorus-containing derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium isononyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic and inorganic compounds.
Biology: The compound is employed in studies related to cellular metabolism and enzyme activity.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: The compound is used in the production of flame retardants, fertilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium isononyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The hydrogen phosphate ion plays a crucial role in these interactions by participating in phosphorylation and dephosphorylation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium dihydrogen phosphate
- Diammonium hydrogen phosphate
- Monoammonium phosphate
Comparison
Ammonium isononyl hydrogen phosphate is unique due to the presence of the isononyl group, which imparts distinct chemical and physical properties. Compared to other ammonium phosphates, it exhibits different solubility, reactivity, and stability profiles, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
94247-17-3 |
---|---|
Molekularformel |
C9H24NO4P |
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
azanium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.H3N/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);1H3 |
InChI-Schlüssel |
LVNUTWBROJJQTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCOP(=O)(O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.